molecular formula C8H7N B130609 Benzyl isocyanide CAS No. 10340-91-7

Benzyl isocyanide

Cat. No. B130609
CAS RN: 10340-91-7
M. Wt: 117.15 g/mol
InChI Key: RIWNFZUWWRVGEU-UHFFFAOYSA-N
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Description

Benzyl isocyanide is a chemical compound that is a derivative of isocyanide, where the isocyanide group is attached to a benzyl group. It is a versatile reagent used in organic synthesis, particularly in multicomponent reactions, due to its ability to insert into other molecules and form complex structures.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves the NHC-copper-catalyzed insertion of isocyanide into alcohol to form an N-arylformimidate intermediate, followed by a base-promoted cycloaddition with this compound derivatives . Another method includes the reaction of ortho-lithiophenyl isocyanides with carbonyl compounds, leading to different rearrangements and the formation of various products depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, as these compounds can undergo various cyclization and rearrangement reactions. For instance, the reaction of isocyanides with aldehydes and ketones can lead to the formation of 4H-3,1-benzoxazines or isobenzofuran-1(3H)-imines, depending on the substitution patterns and reaction conditions . Additionally, the electrochemical process can lead to the functionalization of benzylic C-H bonds with isocyanides, forming structures encountered in biologically relevant compounds .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. It can be used in tandem insertion-cyclization reactions to synthesize 1,4-diaryl-1H-imidazoles , in multicomponent reactions to create densely functionalized furans , and in a formal (5+1) annulation reaction for the stereoselective synthesis of 2H-benzo[b][1,4]oxazin-2-one . These reactions demonstrate the reactivity and utility of this compound in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the presence of the isocyanide group can lead to interesting NMR spectroscopic features, such as restricted rotation about certain bonds, resulting in distinct spectroscopic patterns . The reactivity of this compound also allows for its use in electrochemical processes, which can proceed under mild conditions without the need for external oxidants .

Scientific Research Applications

Ethylene-like Activity

Benzyl isocyanide has been found to exhibit ethylene-like activity in various plant assays. In studies involving peas, potatoes, carnations, and carrots, this compound demonstrated an ability to elicit ethylene-like responses. This suggests potential applications in plant physiology and agriscience research (Quinn & Yang, 1989).

Synthesis of 1,4-Diaryl-1H-imidazoles

Research has leveraged this compound for the high-yielding synthesis of 1,4-diaryl-1H-imidazoles, a compound previously challenging to access. This synthesis involves a two-step process using this compound derivatives, opening avenues for new chemical syntheses (Pooi et al., 2014).

Electrochemical Functionalization

This compound plays a role in the direct carbamoylation or cyanation of benzylic C-H bonds. This process has implications for the synthesis of biologically relevant compounds and pharmaceuticals, demonstrating this compound's potential in medicinal chemistry (Tang et al., 2022).

Trans-effects in Heme Models

This compound has been studied for its trans-effects on methylimidazole dissociation in heme models, highlighting its potential use in bioinorganic chemistry and the study of heme proteins (Pang et al., 1976).

Luminescence Properties in Cycloplatinated(II) Complexes

In the study of luminescence properties of cycloplatinated(II) compounds, this compound ligands have been shown to significantly influence emission properties. This has implications for the development of new luminescent materials (Shahsavari et al., 2017).

Safety and Hazards

Benzyl isocyanide is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While the future directions for Benzyl isocyanide are not explicitly mentioned in the retrieved sources, it is clear that this compound has potential for further exploration in the field of organic chemistry. Its unusual reactivity and its use in the synthesis of various complexes suggest that it could be used in the development of new synthetic methods and reactions .

Mechanism of Action

Target of Action

Benzyl isocyanide, like other isocyanides, has been found to target essential metabolic enzymes in bacterial pathogens . Specifically, it covalently modifies two key enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial metabolism, and their inhibition can lead to potent antimicrobial activities.

Mode of Action

The mode of action of this compound involves its interaction with the active site cysteines of the targeted enzymes . This interaction is covalent, leading to the modification of these enzymes . The compound demonstrates concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the fatty acid biosynthetic process and the hexosamine pathway . The compound’s action leads to the destabilization and dysregulation of proteins related to these targeted pathways .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth, owing to its interference with essential metabolic enzymes . This leads to the destabilization and dysregulation of proteins related to the targeted pathways, thereby affecting the normal functioning of the bacteria .

Action Environment

The action of this compound, like other isocyanides, can be influenced by environmental factors. For instance, the compound’s stability may be affected by storage conditions . Additionally, the compound’s reactivity and efficacy could potentially be influenced by factors such as pH and temperature, although specific studies on this compound are needed to confirm this.

properties

IUPAC Name

isocyanomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNFZUWWRVGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145819
Record name Benzyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10340-91-7
Record name Benzyl isocyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10340-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl isocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl isocyanide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl isocyanide
Source European Chemicals Agency (ECHA)
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Record name BENZYL ISOCYANIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl isocyanide
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Q & A

Q1: What is the molecular formula and weight of benzyl isocyanide?

A1: The molecular formula of this compound is C8H7N, and its molecular weight is 117.15 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound displays a distinctive stretching frequency around 2260-2247 cm-1 in its IR spectrum, attributed to the isocyanide functional group (C≡N). Its 1H NMR spectrum exhibits characteristic signals for the benzylic protons and the aromatic ring, while the 13C NMR spectrum shows a characteristic signal for the isocyanide carbon around 145 ppm.

Q3: Is this compound stable under ambient conditions?

A3: this compound is generally stable under standard conditions but can be sensitive to air and moisture over prolonged periods.

Q4: What types of reactions can be catalyzed by transition metal complexes containing this compound?

A4: Transition metal complexes incorporating this compound as a ligand can catalyze various organic reactions. One notable example is the palladium-catalyzed double this compound insertion and cross-dehydrogenative coupling reaction, leading to the formation of fused pyrazines.

Q5: Can this compound participate in reactions without a transition metal catalyst?

A5: Yes, this compound can act as a reagent in various metal-free reactions. For instance, it is a common component in the Ugi four-component reaction (U-4CR), a versatile method for synthesizing α-acyloxyamides.

Q6: Have computational methods been used to study this compound and its reactions?

A6: Yes, computational studies, including density functional theory (DFT) calculations, have been employed to investigate the mechanisms of reactions involving this compound. For example, DFT calculations were used to understand the mechanism of a tandem insertion-cyclization reaction of isocyanides, including this compound, leading to the synthesis of 1,4-diaryl-1H-imidazoles.

Q7: Have any computational studies investigated the binding of this compound to metal surfaces?

A7: Yes, surface-enhanced Raman scattering (SERS) studies, combined with computational modeling, have been utilized to investigate the binding geometry of this compound on gold nanoparticle surfaces. These studies suggested a preference for a bent angle of C≡N-CH2 for the nitrogen atom, hinting at sp3 or sp2 hybridization upon adsorption.

Q8: How do structural modifications of this compound impact its reactivity?

A8: The presence of substituents on the phenyl ring of this compound can affect its reactivity and coordination behavior. For example, steric bulk around the isocyanide group can influence its binding affinity towards metal centers and impact reaction outcomes. ,

Q9: Are there specific formulation strategies to enhance the stability of this compound?

A9: Due to its potential sensitivity to air and moisture, this compound is often stored under inert atmosphere and handled using appropriate techniques. Specific formulations to enhance its stability might involve using anhydrous solvents or packaging under nitrogen or argon.

Q10: Does this compound have any biological activity?

A10: Research has shown that this compound exhibits ethylene-like activity in various plant systems, including peas, potatoes, and carrots. It has been demonstrated to influence plant growth and development, potentially by interacting with ethylene receptors.

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